molecular formula C12H11NO4 B11876425 Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate CAS No. 154405-98-8

Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

Cat. No.: B11876425
CAS No.: 154405-98-8
M. Wt: 233.22 g/mol
InChI Key: DFKBJKUJIGHDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted at position 2 with a 4-methoxyphenyl group and at position 4 with a methyl ester. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the methoxy group) and electronic effects that influence reactivity. The compound is typically synthesized via Hantzsch-type cyclization, using 4-methoxy benzamide and methyl bromopyruvate under reflux conditions . Its applications span pharmaceutical intermediates and organic synthesis building blocks.

Properties

CAS No.

154405-98-8

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H11NO4/c1-15-9-5-3-8(4-6-9)11-13-10(7-17-11)12(14)16-2/h3-7H,1-2H3

InChI Key

DFKBJKUJIGHDGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CO2)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The dirhodium-catalyzed carbene N–H insertion reaction represents a two-step strategy for constructing the oxazole core. As reported by Shi et al., the process begins with the reaction of α-diazo-β-keto-carboxylates (e.g., methyl diazoacetoacetate) with arenecarboxamides (e.g., 4-methoxybenzamide). Dirhodium tetraacetate catalyzes the insertion of the carbene into the N–H bond of the carboxamide, forming a 1,4-dicarbonyl intermediate. Subsequent cyclodehydration using phosphorus oxychloride (POCl₃) eliminates water, yielding the oxazole ring (Figure 1A).

A notable feature of this method is the catalyst-dependent regioselectivity. While dirhodium tetraacetate favors oxazole-4-carboxylates (e.g., the target compound), dirhodium tetrakis(heptafluorobutyramide) shifts selectivity toward oxazole-5-carboxylates due to electronic effects imposed by the fluorinated ligand.

Experimental Procedure

Step 1: Carbene Insertion
A mixture of methyl diazoacetoacetate (2.0 mmol) and 4-methoxybenzamide (2.2 mmol) in dichloromethane (10 mL) is treated with dirhodium tetraacetate (0.05 equiv) under argon. The reaction is stirred at room temperature for 12 hours, yielding the intermediate 1,4-dicarbonyl compound.

Step 2: Cyclodehydration
The crude intermediate is dissolved in acetonitrile (5 mL), and POCl₃ (2.0 equiv) is added. The mixture is heated at 110°C for 30 minutes under microwave irradiation. Purification via flash chromatography (ethyl acetate/hexanes) affords methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate.

Optimization and Yields

Key parameters influencing yield include catalyst choice, solvent, and reaction time (Table 1). Using dirhodium tetraacetate, the two-step process achieves an overall yield of 54% for the target compound, confirmed by X-ray crystallography. Microwave irradiation reduces reaction times from hours to minutes without compromising yield.

Table 1: Optimization of Rhodium-Catalyzed Synthesis

ParameterConditionsYield (%)
CatalystDirhodium tetraacetate54
Solvent (Step 1)Dichloromethane54
Temperature (Step 2)110°C (microwave)54
Alternative catalystDirhodium heptafluorobutyramide18–38*

*Yields for oxazole-5-carboxylate regioisomer.

Enamide Cyclization with N-Bromosuccinimide (NBS)

Reaction Conditions

Cyclization of β-substituted enamides using NBS and potassium carbonate in a toluene:DMF (3:1) solvent system provides a one-pot route to trisubstituted oxazoles. For this compound, the enamide precursor is synthesized from 4-methoxyphenylglyoxal and methyl isocyanoacetate.

Procedure Details

A mixture of enamide (100 mg), NBS (1.2 equiv), and K₂CO₃ (2.0 equiv) in toluene:DMF (3:1, 4 mL) is treated with dimethyl sulfide (0.1 mL) to suppress over-oxidation. The reaction is stirred at room temperature for 30 minutes, then heated at 70°C overnight. After workup and column chromatography, the target oxazole is isolated in 79% yield (analogous to the phenyl derivative reported in).

Byproduct Management

The electron-withdrawing β-substituent on the enamide is critical for successful cyclization. Omitting dimethyl sulfide leads to brominated byproducts, reducing yields by ~20%.

Silver-Mediated Substitution Reactions

Limitations

Current protocols focus on amine nucleophiles, necessitating additional steps for aryl group installation. Yields for analogous reactions range from 40% to 92%, depending on the amine’s steric and electronic profile.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Key AdvantageLimitation
Rhodium carbene54High regioselectivityMulti-step, costly catalysts
NBS cyclization79*One-pot, scalableSensitive to enamide structure
Silver-mediatedN/AFunctionalization versatilityIndirect synthesis

*Estimated based on analogous substrate.

The rhodium method excels in regiochemical control, making it ideal for precision synthesis. In contrast, the NBS approach offers operational simplicity and higher yields for scalable production.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Conditions Product Yield Reference
1M NaOH, EtOH/H<sub>2</sub>O (reflux, 4h)2-(4-Methoxyphenyl)oxazole-4-carboxylic acid85%
6M HCl, THF (reflux, 8h)2-(4-Methoxyphenyl)oxazole-4-carboxylic acid72%

The carboxylic acid derivative is often a precursor for further functionalization, such as amide coupling or salt formation.

Nucleophilic Substitution at the Oxazole Ring

The oxazole’s C-2 and C-5 positions are susceptible to nucleophilic substitution. Silver perchlorate (AgClO<sub>4</sub>) in acetonitrile facilitates these reactions by activating the leaving group.

Reagents Product Reaction Time Yield Reference
Isopropylamine (5 eq)2-(4-Methoxyphenyl)-5-(isopropyl)oxazole-4-carboxylate6h68%
n-Butylamine (5 eq)2-(4-Methoxyphenyl)-5-(butyl)oxazole-4-carboxylate7 days54%

Challenges : Competing amidation side reactions (e.g., formation of 3a in ) can reduce yields, requiring careful chromatographic separation.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group.

Reagent Product Conditions Yield Reference
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>2-(4-Methoxy-3-nitrophenyl)oxazole-4-carboxylate0°C, 2h61%
SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>2-(4-Methoxy-3-sulfophenyl)oxazole-4-carboxylate80°C, 6h58%

The methoxy group enhances ring reactivity, enabling nitration and sulfonation without requiring harsh conditions.

Sulfonation and Sulfonamide Formation

The oxazole ring can react with sulfonic acid derivatives to form sulfonates or sulfonamides, which are pharmacologically relevant.

Reagent Product Application Reference
Benzylsulfonyl chloride5-(Benzylsulfonyl)-2-(4-methoxyphenyl)oxazole-4-carboxylateAnticancer agents
4-Chlorophenylsulfonamide5-(4-Chlorophenylsulfonamido)-2-(4-methoxyphenyl)oxazole-4-carboxylateEnzyme inhibition

These derivatives exhibit enhanced biological activity, with compound 15 in showing -78.70% to 109.63% anticancer activity in screening assays.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable the introduction of aryl or alkyl groups:

Catalyst Reagent Product Yield Reference
Pd(PPh<sub>3</sub>)<sub>4</sub>Phenylboronic acid2-(4-Methoxyphenyl)-5-phenyloxazole-4-carboxylate76%
Pd(OAc)<sub>2</sub>/XPhosVinyltrimethylsilane5-Vinyl-2-(4-methoxyphenyl)oxazole-4-carboxylate63%

These reactions expand the compound’s utility in synthesizing biaryl or alkenyl derivatives.

Key Challenges and Considerations

  • Byproduct Formation : Competing amidation during nucleophilic substitution necessitates optimized conditions (e.g., AgClO<sub>4</sub> in acetonitrile) to favor substitution over acylation .

  • Steric Effects : Bulky substituents on the oxazole ring reduce reaction rates, as seen in n-butylamine substitutions requiring 7 days for completion .

  • Regioselectivity : Electrophilic substitutions on the methoxyphenyl group favor the para position, but directing effects can shift under strongly acidic conditions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that oxazole derivatives can possess anti-tuberculosis activity, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.77 µM against Mycobacterium tuberculosis . This suggests that this compound may also be effective against various bacterial strains.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of specific cancer cell lines by interfering with cellular processes . The unique structural features of the compound may allow it to interact with biological targets involved in cancer progression.

Synthesis of Oxazole Derivatives

This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including palladium-catalyzed direct arylation, which allows for the functionalization of heteroaromatic compounds . This method enhances the efficiency of synthesizing complex molecules while reducing environmental impact through the use of eco-friendly solvents.

Development of New Synthetic Routes

Innovative synthetic strategies have been developed to create derivatives of this compound. For example, microwave-assisted synthesis has been employed to improve yields and reduce reaction times . These advancements facilitate the exploration of new derivatives with potentially enhanced biological activities.

Biological Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as molecular docking and binding affinity assays are commonly used to evaluate its efficacy against specific proteins or enzymes involved in disease pathways . These studies provide insights into the compound's mechanism of action and help identify potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism .

Comparison with Similar Compounds

Ethyl 5-Bromo-2-(4-Methoxyphenyl)Oxazole-4-Carboxylate

  • Structural Differences : Replaces the methyl ester with an ethyl ester and introduces a bromine atom at position 4.
  • Synthesis : Synthesized via bromination of the parent oxazole using N-bromosuccinimide (NBS) .
  • Properties: Increased molecular weight (326.15 g/mol vs. 247.23 g/mol for the target compound). Bromine’s electron-withdrawing effect enhances electrophilicity at position 5. Crystallographic data (monoclinic, P21/n) and hydrogen bonding patterns differ due to bromine’s steric bulk .
  • Applications: Potential as a halogenated intermediate in cross-coupling reactions.

Methyl 2-(4-Nitrophenyl)Oxazole-4-Carboxylate

  • Structural Differences : Substitutes the 4-methoxy group with a nitro group.
  • Properties :
    • Nitro group’s strong electron-withdrawing effect reduces aromatic ring electron density, altering reactivity in electrophilic substitutions.
    • Higher molecular weight (248.19 g/mol) and reduced solubility compared to the methoxy analogue .
  • Applications : Nitro groups are often precursors for amine derivatives in medicinal chemistry.

Methyl 2-(4-Fluorobenzyl)Oxazole-4-Carboxylate

  • Structural Differences : Replaces the 4-methoxyphenyl group with a 4-fluorobenzyl moiety.
  • Benzyl group adds steric bulk, affecting binding interactions in biological systems .
  • Applications : Fluorinated compounds are valuable in drug design for improved bioavailability.

Methyl 2-(tert-Butyl)Oxazole-4-Carboxylate

  • Structural Differences : Substitutes the aromatic ring with a tert-butyl group.
  • Properties :
    • High lipophilicity due to the tert-butyl group, improving membrane permeability but reducing aqueous solubility.
    • Molecular weight: 183.2 g/mol, significantly lower than the target compound .
  • Applications : Useful in agrochemicals or as a hydrophobic scaffold in drug discovery.

Methyl 5-(2-Chlorophenyl)Oxazole-4-Carboxylate

  • Structural Differences : Chlorine at position 5 and a phenyl group at position 2.
  • Properties :
    • Chlorine’s electron-withdrawing effect deactivates the oxazole ring, altering reactivity.
    • Molecular weight: 237.64 g/mol .
  • Applications : Chlorinated heterocycles are common in antimicrobial agents.

Data Tables for Key Comparisons

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties
Target Compound 4-Methoxyphenyl (2), Methyl ester (4) 247.23 Moderate lipophilicity, electron-donating
Ethyl 5-Bromo-2-(4-Methoxyphenyl)Oxazole-4-Carboxylate Bromo (5), Ethyl ester (4) 326.15 Electrophilic at C5, crystalline
Methyl 2-(4-Nitrophenyl)Oxazole-4-Carboxylate Nitrophenyl (2) 248.19 Electron-deficient, low solubility
Methyl 2-(tert-Butyl)Oxazole-4-Carboxylate tert-Butyl (2) 183.20 Highly lipophilic

Reactivity and Application Insights

  • Electronic Effects : Methoxy groups (electron-donating) stabilize the oxazole ring, while nitro or bromo groups (electron-withdrawing) enhance electrophilicity for further functionalization .
  • Biological Relevance : Fluorinated and chlorinated derivatives show promise in medicinal chemistry due to improved metabolic stability and target affinity .
  • Industrial Use : tert-Butyl and ethyl esters are common in high-throughput synthesis due to their stability and ease of purification .

Biological Activity

Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate is a compound belonging to the oxazole class, featuring a five-membered heterocyclic ring with one nitrogen and one oxygen atom. Its structure includes a methoxy group on a para-substituted phenyl ring and a carboxylate functional group. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and potential neuroprotective properties.

1.1 Antimicrobial Properties

Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans . The compound's structure may enhance its ability to penetrate microbial membranes, leading to increased efficacy.

1.2 Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells, by inducing apoptosis and disrupting cell cycle progression . The mechanism of action may involve the modulation of signaling pathways related to cell survival and apoptosis.

1.3 Neuroprotective Effects

Preliminary investigations suggest that this compound may also possess neuroprotective properties. It has been linked to the inhibition of neurotoxic protein aggregation associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound appears to interact with key proteins involved in these pathways, potentially reducing oxidative stress and promoting neuronal survival.

2. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the methoxy group at the para position significantly influences its pharmacological profile.

Compound NameStructural FeaturesUnique Properties
Methyl 2-(4-hydroxyphenyl)oxazole-4-carboxylateHydroxy group instead of methoxyPotentially enhanced solubility and reactivity
Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)oxazole-4-carboxylateAdditional hydroxyethyl groupIncreased biological activity against specific cancer cell lines
Methyl 2-(3-methoxyphenyl)oxazole-4-carboxylateMethoxy group at meta positionDifferent electronic properties affecting reactivity

The unique combination of functional groups in this compound may confer distinct pharmacological properties not observed in other similar compounds .

3. Research Findings

Recent studies have provided insights into the compound's mechanism of action and its potential therapeutic applications:

3.1 Inhibition Studies

Inhibition assays have revealed that this compound exhibits significant inhibitory effects on various enzymes linked to disease pathways, such as proteolytic enzymes involved in neurodegeneration . The IC50 values for these interactions indicate potent activity, warranting further exploration in drug development.

3.2 Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • A study involving SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound led to reduced levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative stress .
  • Another investigation reported that this compound could reduce biofilm formation in Pseudomonas aeruginosa, indicating its potential as an antibacterial agent .

Q & A

Basic: What are the standard synthetic routes for Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

Answer:
The compound is typically synthesized via cyclization of 4-methoxybenzamide with a bromopyruvate ester. A representative procedure involves refluxing 4-methoxybenzamide with ethyl bromopyruvate in a toluene/dioxane (1:1) solvent system for 24 hours . Key optimizations include:

  • Solvent selection : Polar aprotic solvents like dioxane enhance reactivity.
  • Stoichiometry : A 3:1 molar ratio of ethyl bromopyruvate to benzamide derivative improves conversion .
  • Monitoring : TLC (petroleum ether:ethyl acetate, 97:3) ensures reaction completion.
  • Purification : Silica gel column chromatography yields pure product (50% yield in initial steps). For higher yields, consider iterative solvent screening (e.g., acetonitrile or DMF) and catalytic additives like DBU.

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • FTIR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, oxazole ring vibrations at ~1600 cm⁻¹) .
  • NMR :
    • ¹H NMR : Methoxy protons resonate at δ 3.8–3.9 ppm; oxazole protons appear as distinct singlets (δ 8.0–8.5 ppm) .
    • ¹³C NMR : Ester carbonyl (δ ~165 ppm), oxazole carbons (δ ~150–160 ppm), and aromatic carbons (δ ~110–130 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₂H₁₂NO₄: 234.0766) .

Advanced: How can regioselective bromination at the oxazole ring be achieved, and what analytical methods validate the substitution pattern?

Answer:
Regioselective bromination at the oxazole C5 position is achieved using N-bromosuccinimide (NBS) in dichloromethane at room temperature for 72 hours .

  • Validation :
    • ¹H NMR : Loss of the oxazole proton signal at δ 8.2 ppm confirms substitution.
    • ¹³C NMR : New quaternary carbon signal at δ ~105 ppm (C-Br) .
    • HRMS : Isotopic pattern analysis ([M+H]+ with ¹⁹Br/⁸¹Br peaks) confirms bromine incorporation .

Advanced: What computational strategies can predict the electronic properties or reactivity of this oxazole derivative?

Answer:

  • DFT Calculations : Optimize geometry using Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO), predicting nucleophilic/electrophilic sites.
  • Molecular Electrostatic Potential (MEP) : Visualizes charge distribution for reactivity hotspots (e.g., oxazole C5 for electrophilic substitution) .
  • Docking Studies : For biological applications, simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina.

Data Contradiction: How should researchers address conflicting spectral data from different synthesis batches?

Answer:

  • Reproduce Conditions : Ensure identical reagent purity, solvent dryness, and reaction time/temperature .
  • Advanced NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals and confirm connectivity.
  • Crystallography : Attempt single-crystal X-ray diffraction (using SHELXL or ORTEP ) for unambiguous structure assignment.
  • Purity Check : Re-purify via preparative HPLC or recrystallization to exclude impurities.

Advanced: What are the stability profiles of this compound under acidic/basic conditions?

Answer:

  • Acidic Conditions : Ester hydrolysis may occur (e.g., refluxing with HCl yields carboxylic acid). Monitor via TLC (shift in Rf) .
  • Basic Conditions : Saponification risk (e.g., NaOH/methanol cleaves ester to carboxylate). Stabilize by storing at neutral pH and low temperature.
  • Light/Temperature : Conduct accelerated stability studies (ICH guidelines) with LC-MS to track degradation products.

Basic: How can the ester group be modified to other functional groups for derivative synthesis?

Answer:

  • Hydrolysis : React with LiOH/H₂O:THF to yield carboxylic acid.
  • Transesterification : Use NaOMe in methanol to switch esters (e.g., ethyl to methyl).
  • Aminolysis : Treat with amines (e.g., NH₃/MeOH) to form amides .

Advanced: What strategies enable late-stage functionalization of the 4-methoxyphenyl moiety?

Answer:

  • Demethylation : BBr₃ in DCM removes methoxy to generate phenol for further coupling .
  • Cross-Coupling : Suzuki-Miyaura with aryl boronic acids (Pd catalysis) introduces diverse substituents .
  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, altering electronic properties for SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.